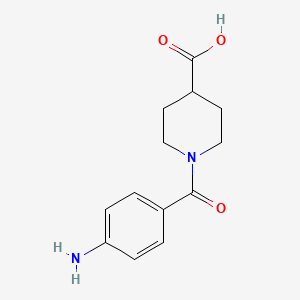

1-(4-Aminobenzoyl)piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Aminobenzoyl)piperidine-4-carboxylic acid (abbreviated as 4-ABPC) is an organic compound belonging to the family of aminobenzoyl acids. It is widely used in the preparation of pharmaceuticals and other organic compounds, and has been studied extensively in recent years for its potential applications in pharmaceutical and biomedical research.

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

1-(4-Aminobenzoyl)piperidine-4-carboxylic acid and its derivatives are prominently used in the synthesis of various medicinal compounds. For instance, it has been used in the synthesis of oxindole via palladium-catalyzed CH functionalization, highlighting its role in medicinal chemistry synthesis, particularly in the context of Serine palmitoyl transferase enzyme inhibitors (Magano et al., 2014). Additionally, its derivatives have been evaluated as potential anticancer agents, as seen in the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids (Rehman et al., 2018).

Chemical Structure and Properties

The chemical structure and properties of compounds derived from 1-(4-Aminobenzoyl)piperidine-4-carboxylic acid have been a focus of various studies. For instance, the anhydrous 1:1 proton-transfer compounds of isonipecotamide (piperidine-4-carboxamide) with nitro-substituted benzoic acids have been studied for their hydrogen bonding and molecular assembly capabilities (Smith & Wermuth, 2010).

Biological Activities and Applications

A variety of biological activities have been associated with derivatives of this compound. For example, new piperidine substituted benzothiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities (Shafi et al., 2021). Additionally, the compound has been used in the development of Aurora kinase inhibitors, potentially useful in treating cancer (ヘンリー,ジェームズ, 2006).

Analytical and Spectral Studies

Analytical and spectral studies of compounds containing 1-(4-Aminobenzoyl)piperidine-4-carboxylic acid have been conducted to understand their properties and potential applications. For instance, a study on the synthesis and antimicrobial activity of new pyridine derivatives sheds light on the structural and functional aspects of these compounds (Patel et al., 2011).

Propriétés

IUPAC Name |

1-(4-aminobenzoyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c14-11-3-1-9(2-4-11)12(16)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8,14H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCFABOTSHKXHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminobenzoyl)piperidine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![(E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2370691.png)

![2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2370696.png)

![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2370697.png)

![Tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate](/img/structure/B2370699.png)

![N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2370704.png)

![3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2370707.png)

![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2370710.png)